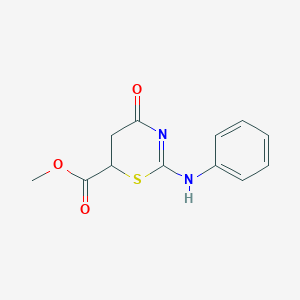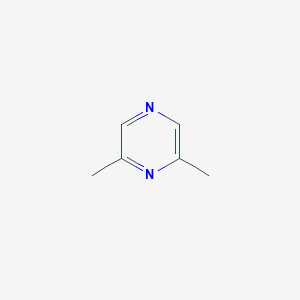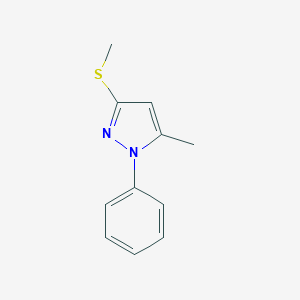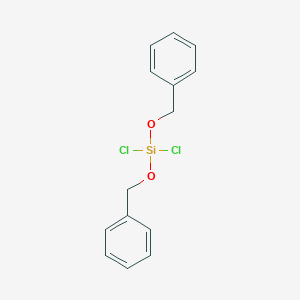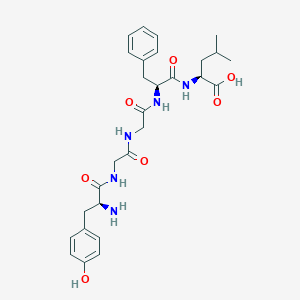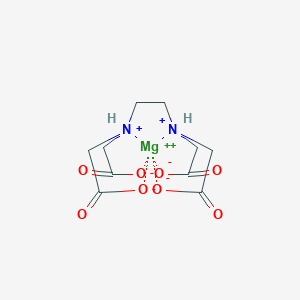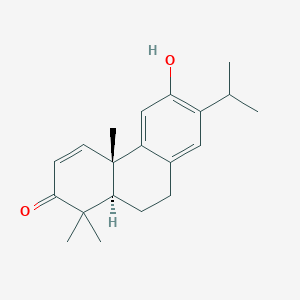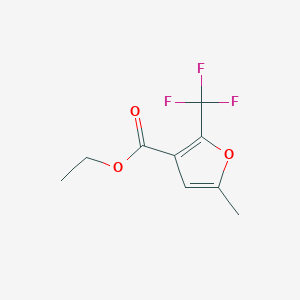
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is a compound that belongs to the class of organic chemicals known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate includes additional functional groups such as a methyl group, a trifluoromethyl group, and an ester group attached to the furan ring.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds like 2,5-bis(hydroxymethyl)furan, a precursor for biobased polyesters, involves enzymatic polymerization with diacid ethyl esters . Similarly, the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, which shares a similar furan backbone, is achieved through chloroethylation . These methods highlight the diverse synthetic routes that can be employed to create furan derivatives, which may also be applicable to the synthesis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate.
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical properties and reactivity. For example, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was confirmed by X-ray diffraction studies, which revealed a planar furan ring stabilized by weak interactions . Although the specific molecular structure analysis of ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is not provided, similar techniques can be used to determine its crystal structure and confirm the positions of its substituents.
Chemical Reactions Analysis
Furan derivatives undergo various chemical reactions, which are influenced by the substituents on the furan ring. For instance, the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate with active methyl or methylene groups has been studied, showing the reactivity of the furan ring in forming new carbon-carbon bonds . Additionally, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, a synthetic equivalent for trifluoropyruvate, leads to the formation of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones . These reactions demonstrate the versatility of furan derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties . The presence of substituents like trifluoromethyl groups can significantly alter the chemical properties of the furan derivatives, such as their acidity, reactivity, and stability. The physical properties, such as melting and boiling points, solubility, and density, are also important characteristics that can be determined experimentally.
Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with the compound you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing these compounds have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Chemistry
- Field : Organic Chemistry .
- Application : Polysubstituted furans, which are structurally similar to the compound you mentioned, are important building blocks in organic chemistry . They are also found in various natural sources and are structural motifs in biologically active drug molecules .
- Methods : These compounds can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .
- Results : The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .
-
Natural Products and Medicinal Chemistry
- Field : Natural Products and Medicinal Chemistry .
- Application : Benzofuran compounds, which share some structural similarities with the compound you mentioned, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield .
- Results : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
-
Heterocyclic Chemistry
- Field : Heterocyclic Chemistry .
- Application : Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .
- Methods : The synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group .
- Results : For example, 2-trifluoromethylfuran 1 is oxytocin antagonist , 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at nanomolar level .
-
Synthesis of Polysubstituted Furans
- Field : Organic Chemistry .
- Application : The synthesis of polysubstituted furans, which are structurally similar to the compound you mentioned, is an important area of research . These compounds are used as building blocks in various chemical reactions .
- Methods : These compounds can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .
- Results : The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .
-
Synthesis of Heterocyclic Systems
- Field : Heterocyclic Chemistry .
- Application : Palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene affords derivatives which are convenient precursors for synthesis of pyrazoles, pyrimidines, and other heterocyclic systems bearing trifluoromethylated furan as substituent .
- Methods : The synthesis involves a palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene .
- Results : The resulting derivatives are used as precursors for the synthesis of various heterocyclic systems .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRWYGEMRIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371913 | |
| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
CAS RN |
17515-73-0 | |
| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

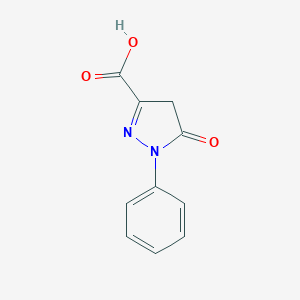
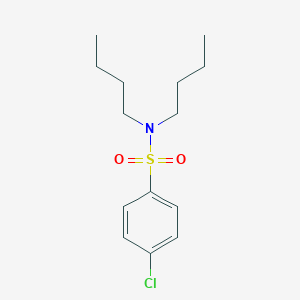
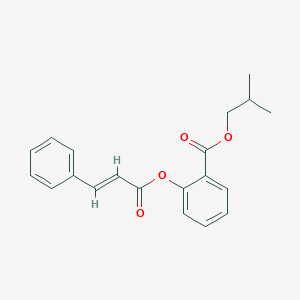
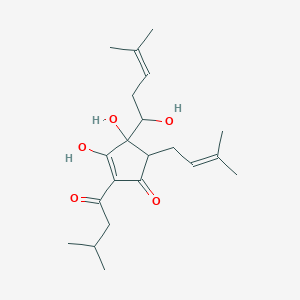
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
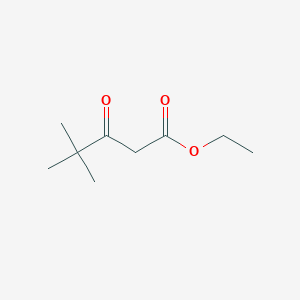
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
